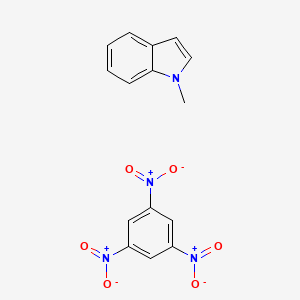

1-Methylindole;1,3,5-trinitrobenzene

Descripción

Fundamental Principles of Donor-Acceptor Complexation

The formation of a charge-transfer complex is characterized by the appearance of a new, often intense, electronic absorption band at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor molecules. dss.go.th This new band is referred to as the charge-transfer band and is responsible for the characteristic colors of many such complexes. The energy of the charge-transfer transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor.

In the case of the 1-methylindole (B147185);1,3,5-trinitrobenzene (B165232) complex, the indole (B1671886) ring system of 1-methylindole is electron-rich due to the presence of the nitrogen atom's lone pair of electrons, which are delocalized within the aromatic π-system. This makes 1-methylindole an effective electron donor. Conversely, the benzene (B151609) ring of 1,3,5-trinitrobenzene is rendered highly electron-deficient by the strong electron-withdrawing effects of the three nitro groups. This makes it a potent electron acceptor. The interaction between these two molecules leads to the formation of a stable charge-transfer complex.

The stability of such complexes in solution is quantified by the association constant (K), which can be determined experimentally using spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Historical Context of Aromatic EDA Complex Research

The theoretical foundation for understanding charge-transfer complexes was laid in the mid-20th century by Robert S. Mulliken, who developed a quantum mechanical model to describe the electronic structure of these systems. His work, for which he received the Nobel Prize in Chemistry in 1966, provided a framework for interpreting the characteristic charge-transfer absorption bands and rationalizing the stability of these complexes.

Early research in this field focused on simple aromatic hydrocarbons as donors and acceptors. The study of these interactions was pivotal in developing a deeper understanding of non-covalent forces and their role in molecular recognition and self-assembly. Over time, the scope of EDA complex research expanded to include a wide variety of organic and inorganic donors and acceptors, leading to advancements in fields ranging from materials science to biology.

The Significance of Indole-Nitroarene Systems in Supramolecular Chemistry

Indole and its derivatives are of particular interest in the study of charge-transfer complexes due to their prevalence in biological systems, most notably as the side chain of the amino acid tryptophan. The ability of the indole ring to act as an electron donor allows it to participate in π-stacking and charge-transfer interactions, which are crucial for the structure and function of proteins and nucleic acids.

Nitroaromatic compounds, such as 1,3,5-trinitrobenzene, are classic electron acceptors used to probe the electron-donating capabilities of other molecules. The interaction between indoles and nitroarenes serves as a model system for studying the types of non-covalent interactions that occur in more complex biological environments. Furthermore, these interactions are of interest in the field of crystal engineering, where they can be used to control the packing of molecules in the solid state to create materials with desired properties.

While specific experimental data for the 1-Methylindole;1,3,5-trinitrobenzene complex is not extensively detailed in publicly accessible literature, the principles governing its formation and properties can be inferred from studies on closely related systems. For instance, research on the complexes of various methoxy-substituted indoles with 1,3,5-trinitrobenzene has demonstrated the use of NMR spectroscopy to determine their association constants. nih.gov Similarly, studies involving 1-methylindole and other trinitrophenyl acceptors have been conducted. researchgate.net

The following tables present representative data from analogous indole-nitroarene systems to provide an understanding of the expected properties of the 1-Methylindole;1,3,5-trinitrobenzene complex. It is important to note that these values are for comparative purposes and are not the experimentally determined values for the specific complex .

Representative Spectroscopic Data for Indole-Nitroarene Charge-Transfer Complexes

| Donor | Acceptor | Solvent | λCT (nm) |

|---|---|---|---|

| Indole | 1,3,5-Trinitrobenzene | Chloroform | 370 |

Representative Thermodynamic Data for Indole-Nitroarene Charge-Transfer Complexes

| Donor | Acceptor | Solvent | K (L·mol-1) | -ΔG° (kJ·mol-1) | -ΔH° (kJ·mol-1) | -ΔS° (J·mol-1·K-1) |

|---|

Table of Compounds

| Compound Name | Role |

|---|---|

| 1-Methylindole | Electron Donor |

| 1,3,5-trinitrobenzene | Electron Acceptor |

| Indole | Electron Donor |

| Tetracyanoethylene | Electron Acceptor |

Propiedades

Número CAS |

65306-79-8 |

|---|---|

Fórmula molecular |

C15H12N4O6 |

Peso molecular |

344.28 g/mol |

Nombre IUPAC |

1-methylindole;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C9H9N.C6H3N3O6/c1-10-7-6-8-4-2-3-5-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-7H,1H3;1-3H |

Clave InChI |

CGPGJGSAPCOJTB-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Complex Formation Pathways for 1 Methylindole; 1,3,5 Trinitrobenzene

Synthetic Approaches to 1-Methylindole (B147185) and its Derivatives

1-Methylindole can be synthesized through various methods, primarily involving the methylation of the indole (B1671886) nitrogen. The choice of method often depends on the desired scale, available reagents, and required purity.

One common and effective method involves the deprotonation of indole with a strong base followed by reaction with a methylating agent. For instance, indole can be treated with sodium amide (NaNH₂) or sodium hydride (NaH) in a suitable solvent like liquid ammonia (B1221849) or ether. orgsyn.org The resulting sodium salt of indole is then reacted with methyl iodide (CH₃I) to yield 1-Methylindole. orgsyn.org A similar approach utilizes potassium t-butoxide as the base.

Another established route is the reaction of indole with dimethyl sulfate (B86663) ((CH₃)₂SO₄) after treatment with sodium amide in liquid ammonia. orgsyn.org Alternatively, methyl p-toluenesonate can be used as the methylating agent in the presence of anhydrous sodium carbonate in boiling xylene. orgsyn.org The Fischer indole synthesis, a more classical approach, can also be adapted, starting from the α-methylphenylhydrazone of pyruvic acid. orgsyn.org

Modern variations aim for improved efficiency and milder conditions. For example, using dimethyl carbonate (DMC) and potassium carbonate (K₂CO₃) in refluxing DMF has been reported as an effective method for the N-methylation of indoles. researchgate.net

Table 1: Selected Synthetic Methods for 1-Methylindole

| Starting Material | Reagents | Key Conditions | Reference |

|---|

Synthetic Routes to 1,3,5-Trinitrobenzene (B165232) and Related Nitroaromatic Acceptors

1,3,5-Trinitrobenzene (TNB) is a powerful electron acceptor and a high explosive compound. wikipedia.org Its synthesis is more challenging than that of its more common analogue, 2,4,6-trinitrotoluene (B92697) (TNT), as direct nitration of benzene (B151609) to achieve the 1,3,5-substitution pattern results in poor yields under harsh conditions. thieme-connect.com

The most frequently cited laboratory and industrial synthesis involves the oxidation of TNT to 2,4,6-trinitrobenzoic acid, followed by a decarboxylation step. thieme-connect.comorgsyn.org The oxidation is typically carried out using a strong oxidizing agent like sodium dichromate or potassium dichromate in concentrated sulfuric acid. prepchem.com The resulting 2,4,6-trinitrobenzoic acid is then heated, often in the presence of acetic acid or simply water, causing it to lose carbon dioxide and form 1,3,5-Trinitrobenzene. orgsyn.orgprepchem.com After cooling, the crystalline TNB can be filtered off and purified by recrystallization from a solvent like glacial acetic acid. orgsyn.org

An alternative route starts from phloroglucinol (B13840) (1,3,5-trihydroxybenzene). thieme-connect.com This method involves the formation of 1,3,5-cyclohexanetrione trioximes by reacting phloroglucinol with hydroxylamine. thieme-connect.com The subsequent oxidation of these trioximes with concentrated nitric acid yields 1,3,5-Trinitrobenzene. thieme-connect.com

Table 2: Key Synthetic Routes to 1,3,5-Trinitrobenzene

| Starting Material | Intermediate | Reagents | Key Conditions | Reference |

|---|

Preparation Techniques for 1-Methylindole; 1,3,5-Trinitrobenzene Charge-Transfer Complexes

The formation of a charge-transfer complex between an electron donor (1-Methylindole) and an electron acceptor (1,3,5-Trinitrobenzene) typically involves their combination in a suitable solvent. A general and effective method for preparing such complexes is through crystallization from a solution containing both components. nih.gov

The procedure generally involves dissolving stoichiometric amounts of the donor and the acceptor in a solvent such as ethanol. nih.gov The mixture is then heated gently until both compounds are fully dissolved. nih.gov Subsequently, the solution is allowed to cool very slowly. This slow cooling process facilitates the formation of well-defined crystals of the charge-transfer complex, where the donor and acceptor molecules arrange themselves in alternating stacks. nih.gov The resulting crystals can then be isolated for characterization and further study. Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for studying the formation of these complexes in solution, using deuterated solvents like chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN). nih.govresearchgate.net

Stoichiometric Considerations in Complex Formation

The interaction between electron donors and acceptors to form charge-transfer complexes is governed by specific stoichiometric ratios. For complexes involving 1,3,5-Trinitrobenzene and various indole derivatives, studies have consistently indicated the formation of a 1:1 molecular complex. nih.gov

The preparation techniques for these types of complexes typically employ a 1:1 molar ratio of the donor and acceptor molecules to facilitate the crystallization of the complex in this stoichiometry. nih.gov The stability of these 1:1 complexes can be quantified by determining their association constants (K), often accomplished through spectroscopic methods like NMR. nih.gov By measuring the changes in the chemical shifts of the acceptor's protons upon addition of the donor, the equilibrium constant for the 1:1 complex formation can be calculated. nih.govresearchgate.net This 1:1 stoichiometry reflects a balanced and stable arrangement where one molecule of the electron-rich 1-Methylindole interacts with one molecule of the electron-deficient 1,3,5-Trinitrobenzene.

Spectroscopic Characterization of 1 Methylindole; 1,3,5 Trinitrobenzene Charge Transfer Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying charge-transfer complexes in solution. It provides detailed information on the association constants, kinetics, and geometry of the complex at an atomic level.

The formation of a charge-transfer complex alters the electronic environment of the nuclei in both the donor and acceptor molecules, leading to changes in their NMR chemical shifts. By systematically monitoring these chemical shift perturbations (CSPs) during a titration experiment, one can determine the association constant (K) for the complex formation. nih.gov In a typical experiment, the concentration of one component (e.g., the acceptor, 1,3,5-trinitrobenzene) is kept constant while the concentration of the other component (the donor, 1-Methylindole) is incrementally increased.

The observed chemical shift (δobs) for a specific proton is the population-weighted average of its shift in the free and the complexed state. For a 1:1 complex, this relationship can be used to derive the association constant. Studies on analogous systems, such as the complexation of 1,3,5-trinitrobenzene (B165232) with various methoxy-substituted indoles, have successfully employed this method. nih.govnih.gov In these studies, the chemical shifts of the acceptor's aromatic protons were monitored as a function of the indole (B1671886) donor concentration. The resulting data can be fitted to a non-linear equation or plotted using a linear form (e.g., the Foster-Fyfe or Hanna-Ashbaugh equations) to extract the association constant. nih.gov

The magnitude of the chemical shift change for different protons can also provide clues about the geometry of the complex. For instance, in π-π stacking complexes, the protons of one molecule that are positioned directly over the aromatic ring of the other molecule will experience the largest upfield shift due to anisotropic ring-current effects. Research on methoxyindole-TNB complexes revealed that association constants determined from the chemical shifts of different protons on the indole ring varied, suggesting a specific orientation of the donor and acceptor within the complex. nih.govnih.gov

Table 1: Illustrative Association Constants (K) for 1:1 Complexes of Methoxyindoles with 1,3,5-Trinitrobenzene Determined by 1H NMR Chemical Shift Analysis Data adapted from a study on methoxy-substituted indoles as an example of the methodology. nih.govnih.gov

| Donor Molecule | K (M-1) in CCl4 |

|---|---|

| 5-Methoxyindole | 5.3 |

| 6-Methoxyindole | 4.8 |

| 7-Methoxyindole | 2.5 |

Spin-lattice relaxation time (T1) is an NMR parameter that measures the rate at which nuclei in a higher energy spin state return to thermal equilibrium with their surroundings (the "lattice"). wikipedia.org This relaxation process is highly sensitive to the rotational motion (tumbling) of the molecule. The T1 value is dependent on the molecule's size, shape, and its interaction with the solvent and other molecules. wikipedia.orgresearchgate.net

By measuring and comparing the T1 values of the protons in the free components versus the complexed state, one can gain insight into:

Changes in Mobility: A decrease in T1 values upon complexation typically indicates a reduction in molecular mobility.

Intermolecular Interactions: The relaxation of a nucleus is also influenced by dipole-dipole interactions with nearby nuclei. T1 measurements can help to probe the proximity of specific protons of 1-Methylindole (B147185) to the protons of 1,3,5-trinitrobenzene, thus providing constraints for the geometric model of the complex.

While a powerful tool, specific experimental T1 relaxation data for the 1-Methylindole;1,3,5-trinitrobenzene complex is not extensively detailed in the surveyed literature. However, the principles of the technique are widely applied to study molecular interactions in various chemical and biological systems. nih.govdocumentsdelivered.com

While 1H NMR is most commonly used, the analysis of other nuclei, such as 13C and 15N, can offer deeper insights into the electronic perturbations that occur upon complex formation. The charge-transfer interaction directly affects the electron density around the atoms of the aromatic systems, making the chemical shifts of carbon and nitrogen nuclei sensitive reporters of complexation. researchgate.net

A multi-nuclear approach for the 1-Methylindole;1,3,5-trinitrobenzene system would involve:

13C NMR: Comparing the 13C spectrum of free 1-Methylindole with that of the complex would reveal which carbon atoms experience the largest change in chemical shift. This would effectively map the changes in electron density across the indole scaffold, indicating the primary sites of interaction with the electron-accepting 1,3,5-trinitrobenzene.

15N NMR: The nitrogen atom in the indole ring is a key heteroatom. Studies using isotopically labeled [15N]indole have shown that the nitrogen chemical shift and its coupling constants are sensitive probes of the local electronic structure. researchgate.net Observing a perturbation in the 15N chemical shift of 1-Methylindole upon complexation would provide direct evidence of the involvement of the nitrogen lone pair or π-system in the charge-transfer interaction.

This multi-nuclear data provides a more complete picture of the charge redistribution within the complex, complementing the geometric information derived from 1H NMR studies to build a more accurate model of the complex's architecture.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial detection and quantitative analysis of charge-transfer complexes. The formation of the complex is often accompanied by the appearance of a new, distinct absorption band at a longer wavelength than the absorption bands of the individual components.

Neither 1-Methylindole nor 1,3,5-trinitrobenzene typically absorbs light in the visible region of the spectrum. However, when mixed in a suitable solvent, their solution often develops a color (e.g., yellow, orange, or red). This color is due to the appearance of a new electronic absorption band, known as the charge-transfer (CT) band.

This band arises from the transition of an electron from the HOMO of the 1-Methylindole donor to the LUMO of the 1,3,5-trinitrobenzene acceptor upon absorption of a photon. The energy of this transition (and thus the wavelength of the CT band, λmax) is directly related to the difference between the ionization potential of the donor and the electron affinity of the acceptor. Therefore, the position of the CT band provides a direct measure of the electronic interaction strength within the complex.

The intensity of the charge-transfer band is proportional to the concentration of the complex in solution. This property allows for the spectrophotometric determination of the equilibrium or association constant (K) for the complexation reaction. The most common method for this purpose is the Benesi-Hildebrand method. wikipedia.org

This method is applied to a series of solutions where the concentration of one component (e.g., the donor, D) is held constant and in large excess over the other component (the acceptor, A). The absorbance (Abs) of the CT band is measured for each solution. For a 1:1 complex, the data can be plotted according to the Benesi-Hildebrand equation:

[ \frac{[A]_0}{Abs} = \frac{1}{K \cdot \epsilon \cdot [D]_0} + \frac{1}{\epsilon} ]

where [A]0 and [D]0 are the initial concentrations of the acceptor and donor, respectively, and ε is the molar absorptivity of the charge-transfer complex. A plot of [A]0/Abs versus 1/[D]0 should yield a straight line. The association constant K can be calculated from the ratio of the intercept to the slope. This spectrophotometric method is a valuable and accessible tool, and the results obtained are often in good agreement with those derived from NMR experiments. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. In the context of the 1-methylindole;1,3,5-trinitrobenzene charge-transfer complex, these spectroscopic methods provide valuable insights into the changes in electron distribution and geometry that occur upon complex formation. The interaction between the electron-rich 1-methylindole (donor) and the electron-deficient 1,3,5-trinitrobenzene (acceptor) perturbs the vibrational frequencies of both molecules, offering distinct signatures of the charge-transfer process.

Vibrational Signatures of Donor-Acceptor Interactions

The formation of a charge-transfer complex between 1-methylindole and 1,3,5-trinitrobenzene leads to characteristic shifts in the vibrational frequencies of specific functional groups in both the donor and acceptor molecules. These shifts are a direct consequence of the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of 1-methylindole to the lowest unoccupied molecular orbital (LUMO) of 1,3,5-trinitrobenzene.

For the donor molecule, 1-methylindole, the charge transfer is expected to cause a decrease in the frequency of the indole ring stretching vibrations and the C-H stretching and bending modes. This is because the removal of electron density from the aromatic system slightly weakens the bonds.

For the acceptor molecule, 1,3,5-trinitrobenzene, the most significant changes are observed in the vibrational modes of the nitro groups. The symmetric and asymmetric stretching frequencies of the -NO2 groups are particularly sensitive to the increase in electron density upon complexation. This increased electron density leads to a slight elongation of the N-O bonds, resulting in a shift to lower wavenumbers (red shift) for these vibrational modes.

The table below summarizes the expected shifts in the characteristic vibrational frequencies for the 1-methylindole;1,3,5-trinitrobenzene complex based on studies of similar charge-transfer complexes.

Table 1: Expected Shifts in Key Vibrational Frequencies upon Complexation

| Molecule | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Free Molecule) | Expected Shift upon Complexation |

|---|---|---|---|---|

| 1-Methylindole (Donor) | Indole Ring | C=C Stretching | 1450 - 1600 | Small decrease |

| C-H Stretching | 3000 - 3100 | Small decrease | ||

| C-H Bending | 700 - 900 | Small decrease | ||

| 1,3,5-Trinitrobenzene (Acceptor) | Nitro Group | Asymmetric Stretch | ~1545 | Decrease |

Mass Spectrometry Techniques for Complex Identification and Elucidation

Mass spectrometry is a crucial analytical technique for the identification and structural elucidation of charge-transfer complexes by providing information on the mass-to-charge ratio (m/z) of the intact complex and its constituent molecules. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for the analysis of non-covalently bound complexes like 1-methylindole;1,3,5-trinitrobenzene, as they minimize fragmentation during the ionization process.

In a typical ESI-MS experiment, a solution containing the complex is sprayed through a charged capillary, creating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the intact complex. The mass spectrometer then separates these ions based on their m/z ratio, allowing for the detection of the molecular ion of the complex, [1-methylindole + 1,3,5-trinitrobenzene]⁺ or [1-methylindole + 1,3,5-trinitrobenzene]⁻, depending on the ionization mode.

The observation of a peak corresponding to the sum of the molecular weights of the donor and acceptor is strong evidence for the formation of the 1:1 complex in solution. Tandem mass spectrometry (MS/MS) can be further employed to confirm the identity of the complex. In an MS/MS experiment, the molecular ion of the complex is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions, which would correspond to the individual donor and acceptor molecules, are then detected. This fragmentation pattern provides unambiguous confirmation of the composition of the charge-transfer complex.

The table below details the expected m/z values for the individual components and the 1:1 complex.

Table 2: Expected m/z Values in Mass Spectrometry

| Species | Chemical Formula | Molecular Weight (Da) | Expected m/z (Positive Mode, [M+H]⁺) | Expected m/z (Negative Mode, [M-H]⁻) |

|---|---|---|---|---|

| 1-Methylindole | C₉H₉N | 131.18 | 132.19 | 130.17 |

| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | 213.10 | 214.11 | 212.09 |

Structural Analysis and Solid State Architecture of 1 Methylindole; 1,3,5 Trinitrobenzene Complexes

X-ray Crystallography and Single-Crystal Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of molecular complexes at atomic resolution. For charge-transfer complexes of 1,3,5-trinitrobenzene (B165232) with N-heterocyclic donors, single-crystal X-ray diffraction (SCXRD) provides precise information on unit cell parameters, space group symmetry, and the exact spatial arrangement of the constituent molecules.

While a detailed crystallographic report specifically for the 1-methylindole (B147185);1,3,5-trinitrobenzene complex is not widely documented in the primary literature, extensive studies on analogous systems, such as TNB complexes with acridine, phenanthroline, and phenazine, offer a robust framework for understanding its likely structural characteristics. rsc.org These studies consistently reveal the formation of well-defined 1:1 or other stoichiometric complexes where the donor and acceptor molecules arrange in highly ordered patterns. Association constants for 1:1 molecular complexes between TNB and various methoxy-substituted indoles have been determined, supporting the formation of such defined complexes. nih.govnih.gov

Table 1: Representative Crystallographic Data for a TNB-N-Heterocycle Complex (Acridine:TNB) This table presents data from an analogous system to illustrate typical crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₁₃H₉N · C₆H₃N₃O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.25 |

| b (Å) | 20.31 |

| c (Å) | 12.48 |

| β (°) | 102.5 |

| Volume (ų) | 1792 |

| Z | 4 |

Source: Adapted from studies on TNB-acridine complexes.

Within the co-crystal lattice, both the 1-methylindole (donor) and 1,3,5-trinitrobenzene (acceptor) molecules largely retain their intrinsic molecular geometries. The indole (B1671886) ring system is characteristically planar. Similarly, the benzene (B151609) core of TNB is planar, but the three nitro groups may exhibit slight torsions out of this plane. In the crystal structure of a related compound, 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are twisted from the aromatic ring plane by significant angles (e.g., 55.04° and 63.23°). nih.gov This twisting is a common feature in polynitro-aromatic compounds and results from a balance between electronic effects and the minimization of steric hindrance between adjacent bulky nitro groups. ucl.ac.uk The formation of the complex does not typically induce major distortions in bond lengths or angles of the individual components.

The supramolecular assembly of the 1-methylindole;1,3,5-trinitrobenzene complex is governed by a synergy of specific intermolecular interactions.

π···π Stacking Interactions: The primary organizing force in this type of charge-transfer complex is the π···π stacking interaction between the electron-rich indole ring of 1-methylindole and the electron-deficient aromatic ring of TNB. nih.gov These molecules arrange in alternating, parallel, or near-parallel stacks, facilitating orbital overlap. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.5 Å, indicative of significant aromatic interaction. This face-to-face arrangement is a hallmark of charge-transfer complexes and is crucial for their characteristic coloration and electronic properties.

C—H···O Hydrogen Bonds: Alongside π-stacking, weak C—H···O hydrogen bonds play a critical role in reinforcing the crystal lattice. rsc.org In these interactions, the aromatic C-H groups of one molecule (often the donor, 1-methylindole) act as weak hydrogen bond donors, while the electronegative oxygen atoms of the nitro groups on TNB serve as acceptors. These interactions are not merely peripheral; they form specific, directional linkages that connect the primary donor-acceptor stacks into a robust three-dimensional framework. The geometry and prevalence of these bonds are key elements in the crystal engineering of such systems.

Table 2: Typical Geometries of Intermolecular Interactions in TNB Complexes

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| π···π Stacking | (Indole) Cg···Cg (TNB) | ~3.3 - 3.5 | N/A |

| C—H···O Hydrogen Bond | C—H···O(Nitro) | ~3.2 - 3.6 | ~120 - 170 |

Cg = centroid of the aromatic ring. Distances and angles are representative values from analogous structures.

The specific geometry of the overlap between the donor (1-methylindole) and acceptor (TNB) π-systems is fundamental to the charge-transfer process. researchgate.net The stacking is typically not perfectly eclipsed, where every atom of one ring lies directly above its counterpart in the other. Instead, a slightly offset or "slipped" stacking arrangement is common. researchgate.net This offset geometry maximizes the favorable electrostatic interactions between the regions of positive and negative electrostatic potential on the donor and acceptor molecules, respectively, while minimizing repulsive forces. The mode of overlap—the precise alignment of the indole's highest occupied molecular orbital (HOMO) with the TNB's lowest unoccupied molecular orbital (LUMO)—determines the efficiency of the charge transfer and influences the electronic and optical properties of the resulting complex. researchgate.net

Polymorphism and Co-Crystallization Phenomena in Trinitrobenzene Systems

1,3,5-Trinitrobenzene is well-known for its ability to form a variety of multi-component crystals, including co-crystals and molecular salts. rsc.org The phenomenon of polymorphism—the ability of a substance to exist in two or more different crystal structures—has also been reported for TNB and its adducts. researchgate.net Different polymorphs arise from variations in molecular packing and intermolecular interactions, which can be influenced by crystallization conditions such as solvent, temperature, and the presence of additives. researchgate.netyoutube.com

The propensity of TNB to engage in various non-covalent interactions (π-stacking, hydrogen bonding, halogen bonding) makes it a versatile building block in supramolecular chemistry. researchgate.netacs.org The specific outcome of a co-crystallization experiment—whether a co-crystal or a salt is formed, and which polymorphic form crystallizes—can depend on subtle factors, such as the pKa difference between the components or the specific synthons that are preferentially formed. rsc.org This highlights the complexity and sensitivity of the crystallization process in these systems.

Influence of Crystal Engineering on Complex Stability and Functionality

Crystal engineering provides a strategic approach to designing solid-state architectures with desired properties by controlling intermolecular interactions. In the context of TNB complexes, this involves the deliberate use of non-covalent synthons to guide the assembly of molecules into a specific arrangement.

The stability of the 1-methylindole;1,3,5-trinitrobenzene complex is a direct result of the energetic contributions from both π···π stacking and C—H···O hydrogen bonds. By modifying the donor molecule (e.g., introducing substituents), it is possible to tune the strength of these interactions and thus influence the thermal stability and packing density of the resulting crystal. For instance, the strategic placement of C-H donors can promote the formation of robust hydrogen-bonded networks that stabilize the charge-transfer stacks. The unique, anisotropic structure of intermolecular hydrogen bonds can significantly impact material properties. researchgate.net This control over the supramolecular structure is essential for modulating the functionality of the complex, including its optical and electronic characteristics, which are intrinsically linked to the donor-acceptor distance and geometry within the crystal lattice.

Theoretical and Computational Chemistry of 1 Methylindole; 1,3,5 Trinitrobenzene Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone method for investigating the electronic properties of charge-transfer complexes. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it ideal for studying systems of this size. Calculations are typically performed using functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and appropriate basis sets (e.g., 6-311G(d,p)) to accurately describe the electron distribution.

Upon complex formation, a redistribution of electron density occurs. 1-methylindole (B147185), a π-rich aromatic heterocycle, acts as the electron donor, while the three strongly electron-withdrawing nitro groups on the benzene (B151609) ring of TNB make it a potent π-acceptor.

Natural Bond Orbital (NBO) and Mulliken population analyses are commonly employed to quantify this charge transfer. These analyses partition the electron density among the atoms in the complex. In the 1-methylindole;1,3,5-trinitrobenzene (B165232) complex, a net transfer of electron charge from the 1-methylindole moiety to the TNB moiety is observed. This transfer is typically on the order of a fraction of an elementary charge, confirming the charge-transfer nature of the interaction rather than a full ionic bond. The analysis reveals that the majority of the donated charge originates from the π-system of the indole (B1671886) ring, and it is delocalized across the π-system of the TNB ring and its nitro groups.

Table 1: Illustrative Mulliken Atomic Charges

| Atom/Group in Complex | Charge (a.u.) |

| 1-Methylindole Moiety | +0.05 |

| 1,3,5-Trinitrobenzene Moiety | -0.05 |

Note: This interactive table demonstrates the expected net charge on each component of the complex. The positive value on the 1-methylindole indicates it has donated electron density, while the negative value on TNB indicates it has accepted electron density.

The stability of the charge-transfer complex is quantified by its interaction energy (ΔE). This is calculated by subtracting the energies of the isolated, optimized 1-methylindole and TNB molecules from the energy of the optimized complex. To account for basis set superposition error (BSSE), which can artificially inflate the interaction energy, the counterpoise correction method of Boys and Bernardi is typically applied.

Thermodynamic parameters such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of complexation can also be calculated from the vibrational frequencies obtained through DFT. These parameters provide insight into the spontaneity and thermodynamic favorability of the complex formation under different conditions. The formation of such complexes is generally exothermic (negative ΔH) and may be spontaneous (negative ΔG) depending on the entropic penalty of bringing two molecules together.

Table 2: Representative Interaction Energies and Thermodynamic Data

The following table shows example values derived from studies of analogous π-π stacked charge-transfer complexes. Specific published data for 1-Methylindole;1,3,5-trinitrobenzene is not available.

| Parameter | Value | Unit |

| Interaction Energy (ΔE) | -8.5 | kcal/mol |

| BSSE-Corrected ΔE | -7.2 | kcal/mol |

| Enthalpy of Formation (ΔH) | -6.8 | kcal/mol |

| Gibbs Free Energy (ΔG) | -2.1 | kcal/mol |

Note: This interactive table illustrates the typical stability of such a complex. The negative values indicate that the formation of the complex is an energetically favorable and spontaneous process.

Frontier Molecular Orbital (FMO) theory is essential for understanding charge-transfer phenomena. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov In this complex, the HOMO is localized on the electron-rich 1-methylindole, while the LUMO is localized on the electron-poor TNB.

The energy difference between the donor's HOMO and the acceptor's LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap facilitates electron transfer and typically corresponds to a more stable complex and a lower energy electronic transition. This transition, known as the charge-transfer transition, can be observed experimentally using UV-Vis spectroscopy as a new absorption band that is not present in the spectra of the individual components. Time-dependent DFT (TD-DFT) calculations can predict the energy of this electronic transition, which corresponds to the excitation of an electron from the HOMO of the complex (largely indole-based) to the LUMO (largely TNB-based).

Table 3: Typical Frontier Molecular Orbital Energies

Values are illustrative and based on general knowledge of the constituent molecules, as specific computational results for the complex are not published.

| Molecule/Complex | Orbital | Energy (eV) |

| 1-Methylindole | HOMO | -5.8 |

| 1,3,5-Trinitrobenzene | LUMO | -3.4 |

| Complex | HOMO | -6.0 |

| Complex | LUMO | -3.6 |

| Complex | HOMO-LUMO Gap | 2.4 |

Note: This interactive table shows how the orbital energies of the individual molecules change upon complexation, leading to a characteristic HOMO-LUMO gap for the charge-transfer complex.

Ab Initio and Semi-Empirical Methods for Molecular Modeling

While DFT is widely used, other quantum mechanical methods also offer valuable insights.

Ab Initio Methods: These "first-principles" methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide more accurate descriptions of electron correlation and dispersion forces, which are crucial for π-π stacking interactions. However, their high computational cost often limits their application to smaller systems or for benchmarking DFT results.

Semi-Empirical Methods: Methods like AM1 and PM3 are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they can be useful for initial geometry optimizations of large systems or for screening potential donor-acceptor pairs before undertaking more rigorous calculations.

Molecular Dynamics Simulations of Complex Behavior in Solution and Solid State

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. By solving Newton's equations of motion for the atoms in the system, MD can model how the complex behaves in different environments, such as in a solvent or within a crystal lattice.

In solution, MD simulations can reveal the stability of the complex, the preferred orientation of the donor and acceptor, and the influence of solvent molecules on the interaction. In the solid state, these simulations can be used to predict crystal packing, lattice energies, and mechanical properties. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For charge-transfer complexes, specialized or polarizable force fields may be required to accurately model the non-covalent interactions.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Descriptors

QSAR is a method used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. For a series of indole derivatives forming complexes with TNB, a QSAR model could be developed to predict the stability or charge-transfer properties of new complexes.

Descriptors derived from DFT calculations, known as quantum-chemical descriptors, are often used in QSAR. These include:

Electrophilicity/Nucleophilicity Scales: Global reactivity descriptors like chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices help to quantify the electron-accepting (electrophilic) power of TNB and the electron-donating (nucleophilic) power of 1-methylindole.

Conceptual DFT: This framework provides a basis for defining and calculating these reactivity descriptors, which are crucial for building predictive QSAR models for charge-transfer phenomena.

By establishing a mathematical relationship between these descriptors and an observed property (e.g., the association constant of the complex), QSAR models can facilitate the rational design of new donor molecules with enhanced charge-transfer capabilities.

Kinetic and Mechanistic Investigations of 1 Methylindole; 1,3,5 Trinitrobenzene Complex Dynamics

Kinetics of Complex Formation and Dissociation in Solution

The formation of a charge-transfer (CT) complex between an electron donor, such as 1-methylindole (B147185), and an electron acceptor, like 1,3,5-trinitrobenzene (B165232) (TNB), is typically a rapid and reversible process. In solution, the interaction can be represented by the following equilibrium:

D + A ⇌ [D→A]

where D is the donor (1-methylindole), A is the acceptor (1,3,5-trinitrobenzene), and [D→A] is the charge-transfer complex. The kinetics of this process are characterized by the rate constants for formation (kf) and dissociation (kd).

Kinetic studies on analogous systems involving TNB and various electron donors, such as substituted anilines, reveal that the formation of the initial CT complex is often a very fast step, sometimes approaching the diffusion-controlled limit. For instance, in the reactions of TNB with anilines in dimethyl sulfoxide (B87167) (DMSO), the initial nucleophilic attack to form a zwitterionic intermediate is a rapid pre-equilibrium. rsc.org This is followed by a slower, rate-limiting proton transfer step to form the final anionic adduct. rsc.org While 1-methylindole does not have a proton on the nitrogen to transfer, the initial complex formation is expected to be similarly rapid.

Spectro-kinetic studies on other donor-acceptor complexes, for example, between imipramine (B1671792) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have shown that the formation of the initial 1:1 CT complex is immediate upon mixing of the donor and acceptor solutions. scielo.org.za This initial rapid formation is then often followed by slower consecutive reactions, such as the formation of ionic intermediates or final products. scielo.org.za

The determination of the kinetic parameters for the 1-methylindole;1,3,5-trinitrobenzene system would typically involve techniques like stopped-flow spectrophotometry, monitoring the change in absorbance of the characteristic charge-transfer band that appears upon complex formation.

Influence of Solvent Polarity and Viscosity on Reaction Rates

The rates of formation and dissociation of the 1-methylindole;1,3,5-trinitrobenzene complex are significantly influenced by the properties of the solvent, particularly its polarity and viscosity.

Solvent Polarity:

The polarity of the solvent can have a profound effect on both the kinetics and the stability of charge-transfer complexes. For the 1-methylindole;1,3,5-trinitrobenzene complex, an increase in solvent polarity is expected to stabilize the more polar charge-transfer excited state and any ionic intermediates more than the less polar ground state reactants. This differential solvation can lead to several effects:

Bathochromic Shift: The charge-transfer absorption band typically shifts to longer wavelengths (a redshift) in more polar solvents. This is because the energy difference between the ground state and the more polar excited state is reduced. chemrxiv.org

Stability of the Complex: In many cases, the formation constant (Kc) of the CT complex increases with solvent polarity, indicating a more stable complex. Studies on related systems, such as the complex between 2,3,5,6-tetrachloro-7-nitro-1,4-naphthoquinone and 2,6-dimethylaniline, have shown a linear relationship between the logarithm of the formation constant and the solubility parameter of the solvent. orientjchem.org

Reaction Rates: For reactions that proceed through a charge-transfer complex to form more polar or ionic products, an increase in solvent polarity generally leads to an increase in the reaction rate. The stabilization of the polar transition state lowers the activation energy of the reaction. For example, intramolecular charge transfer effects in para-nitroaniline increase significantly upon solvation in water compared to the gas phase, highlighting the role of polar solvents in stabilizing charge separation. chemrxiv.org

Solvent Viscosity:

Solvent viscosity primarily affects diffusion-controlled reactions. Since the formation of the initial encounter pair between 1-methylindole and 1,3,5-trinitrobenzene is a prerequisite for complex formation, high solvent viscosity can decrease the rate of formation by slowing down the diffusion of the reactant molecules towards each other. Conversely, the rate of dissociation of the complex might also be reduced in a more viscous medium as the "solvent cage" hinders the separation of the donor and acceptor molecules.

Mechanistic Pathways of Electron Transfer or Nucleophilic Aromatic Substitution (SNAr) in Related Systems

The interaction between an electron-rich aromatic system like 1-methylindole and a highly electron-deficient one like 1,3,5-trinitrobenzene can lead to further reactions beyond the initial charge-transfer complex formation. The two primary mechanistic pathways considered in related systems are single-electron transfer (SET) and nucleophilic aromatic substitution (SNAr).

Single-Electron Transfer (SET):

In the SET mechanism, a complete transfer of an electron from the donor (1-methylindole) to the acceptor (TNB) occurs, forming a radical ion pair:

D + A ⇌ [D→A] → D•+ + A•−

The formation of these radical ions can be a key step leading to subsequent products. The likelihood of an SET pathway is governed by the redox potentials of the donor and acceptor. The highly electron-deficient nature of TNB makes it a potent electron acceptor. The resulting radical cation of 1-methylindole and the radical anion of TNB would be highly reactive species, potentially initiating polymerization or other radical reactions.

Nucleophilic Aromatic Substitution (SNAr):

Alternatively, the electron-rich 1-methylindole can act as a nucleophile and attack one of the electron-deficient carbon atoms of the 1,3,5-trinitrobenzene ring. This is characteristic of the SNAr mechanism. Given that TNB does not have a good leaving group like a halide, the reaction would be a nucleophilic aromatic substitution of hydrogen (SNAr-H). This pathway typically involves the formation of a covalently bonded intermediate known as a Meisenheimer complex or σ-adduct. nih.govyoutube.com

For the reaction between 1-methylindole and TNB, the attack would likely occur at the C3 position of the indole (B1671886) ring onto the TNB ring. The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination process, with the formation of the Meisenheimer intermediate being the key addition step. nih.gov However, some SNAr reactions may proceed through a concerted mechanism without a stable intermediate. nih.gov

In systems involving TNB and anilines, the formation of such σ-adducts has been kinetically studied. rsc.org The presence of the three strong electron-withdrawing nitro groups on the TNB ring is crucial for stabilizing the negative charge in the Meisenheimer intermediate, making the SNAr pathway viable. youtube.com Computational studies on the reaction of nitroarenes with nucleophiles have been used to probe the energy barriers and intermediates of these pathways, often showing that the SNAr mechanism is more favorable than SET for many systems. nih.gov

Correlation of Kinetic Data with Mayr's Electrophilicity and Nucleophilicity Scales

The reactivity of 1-methylindole as a nucleophile can be quantified and correlated with kinetic data using Mayr's electrophilicity and nucleophilicity scales. This system allows for the prediction of reaction rates based on the equation:

log k(20 °C) = sN(N + E)

where k is the second-order rate constant, N is the nucleophilicity parameter of the nucleophile (1-methylindole), sN is a nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the electrophile.

For 1-methylindole, the nucleophilicity parameters have been determined in dichloromethane (B109758) as:

N = 5.75 uni-muenchen.de

sN = 1.23 uni-muenchen.de

These parameters place 1-methylindole as a moderately strong nucleophile in the comprehensive Mayr scale. For comparison, the parent indole has an N value of 5.55. nih.gov The methyl group on the nitrogen atom slightly increases the electron-donating ability and thus the nucleophilicity.

The table below presents the nucleophilicity parameters for 1-methylindole and a selection of other indoles, illustrating the effect of substituents on nucleophilicity. lmu.de

Applications and Advanced Research Directions for Indole Trinitrobenzene Supramolecular Systems

Design and Synthesis of Novel Supramolecular Assemblies

The design of supramolecular assemblies based on indole (B1671886) and trinitrobenzene leverages the principles of molecular recognition and self-assembly. The primary interaction is the π-π stacking between the electron-rich indole ring and the electron-poor trinitrobenzene ring. The synthesis of the 1-Methylindole-1,3,5-trinitrobenzene complex is typically straightforward, achieved by co-crystallization from a solution containing equimolar amounts of the two components. The resulting solid material consists of alternating donor and acceptor molecules arranged in stacks.

The crystal structure of the 1:1 complex reveals a parallel arrangement of the molecular planes, with an interplanar distance that facilitates significant orbital overlap. This ordered stacking is crucial for the material's charge-transfer properties. The specific geometry and stability of these assemblies can be tuned by modifying the functional groups on either the donor or acceptor, which can introduce steric effects or secondary interactions like hydrogen bonding, thereby allowing for the rational design of materials with tailored solid-state structures.

Table 1: Crystallographic Data for 1-Methylindole-1,3,5-trinitrobenzene Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.012 |

| b (Å) | 14.052 |

| c (Å) | 7.838 |

| β (°) | 108.45 |

| Z (molecules/unit cell) | 2 |

Materials Science Implications (e.g., Organic Semiconductors, Sensors)

The unique electronic structure arising from charge-transfer interactions makes these supramolecular systems promising for applications in materials science.

Organic Semiconductors: The formation of segregated or mixed stacks of donor and acceptor molecules creates pathways for charge transport. researchgate.net In these assemblies, the highest occupied molecular orbital (HOMO) is localized on the indole donor, and the lowest unoccupied molecular orbital (LUMO) is on the trinitrobenzene acceptor. The energy gap between these orbitals is smaller than in the individual components, which is a key characteristic for semiconductor behavior. science.gov This HOMO-LUMO alignment within the stacked structure can facilitate the movement of electrons and holes along the π-stacking direction, making these materials candidates for use in organic field-effect transistors (OFETs) and other electronic devices. nih.govrsc.orgrsc.org The performance of such devices is highly dependent on the degree of molecular overlap and the structural order of the crystal. rsc.org

Sensors: The charge-transfer interaction is sensitive to the surrounding chemical environment. The binding of an analyte can disrupt the delicate electronic balance of the complex, leading to a change in its optical or electronic properties. This principle can be harnessed to create chemical sensors. For instance, indole-based systems have been developed as colorimetric or fluorescent sensors for ions and pH changes. bohrium.comnih.govrsc.orgsjp.ac.lk The interaction with an analyte can alter the intensity or position of the charge-transfer absorption band, resulting in a visible color change. acs.org

Catalysis and Recognition Phenomena Facilitated by Charge-Transfer

The formation of an electron donor-acceptor (EDA) complex can be exploited in catalysis and molecular recognition. nih.gov The association between the donor and acceptor pre-organizes the reactants, which can facilitate certain chemical transformations.

In the context of catalysis, the photoexcitation of an EDA complex can generate a radical ion pair, which can initiate subsequent chemical reactions. nih.govacs.org This process, known as EDA photocatalysis, allows reactions to proceed under mild conditions using visible light. rsc.org While specific catalytic applications of the 1-Methylindole-1,3,5-trinitrobenzene system are not widely reported, the underlying principle is a vibrant area of research. For example, indole derivatives can act as catalytic donors in various light-mediated radical processes. nih.gov

Molecular recognition relies on specific, non-covalent interactions. The well-defined geometry of the indole-trinitrobenzene complex is a form of molecular recognition. This can be extended to more complex systems where an indole-containing host molecule selectively binds to an electron-deficient guest. The indole moiety has been identified as a promising component in designing synthetic receptors, for instance, in creating aptamers that can recognize specific protein glycoforms. biorxiv.org

Methodological Advancements in Characterization of Weak Interactions

The study of weak non-covalent interactions, such as π-π stacking and charge-transfer forces, is essential for understanding and designing supramolecular systems. nih.govlibretexts.org Several advanced techniques are employed to characterize these interactions in the 1-Methylindole-1,3,5-trinitrobenzene complex.

X-ray Crystallography: This remains the definitive method for determining the solid-state structure of the complex. High-resolution crystallographic data provide precise information on intermolecular distances, stacking geometries, and orbital overlap, which are crucial for understanding the nature and strength of the interaction. nih.gov

Spectroscopic Methods: In solution, UV-visible spectroscopy is a primary tool to confirm charge-transfer complex formation. The appearance of a new, broad absorption band at a longer wavelength than the absorption of either component is a hallmark of a CT complex. The binding affinity and stoichiometry can be quantified from spectroscopic titration data using models like the Benesi-Hildebrand equation.

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for probing the electronic structure and energetics of these complexes. researchgate.net DFT can be used to calculate binding energies, visualize the molecular orbitals involved in the charge transfer (HOMO-LUMO), and predict how structural modifications will affect the complex's properties. researchgate.net These computational tools complement experimental data and provide deeper insight into the fundamental nature of the weak interactions at play. nih.gov

Table 2: Representative Spectroscopic and Thermodynamic Data for Donor-Acceptor Complex Formation

| Parameter | Typical Value/Observation | Method of Determination |

|---|---|---|

| Charge-Transfer Band (λCT) | Broad absorption in the visible region (e.g., 400-600 nm) | UV-Visible Spectroscopy |

| Association Constant (Ka) | 1 - 100 M⁻¹ (in non-polar solvents) | UV-Vis or NMR Titration |

| Enthalpy of Formation (ΔH°) | -5 to -20 kJ/mol | Variable-Temperature Spectroscopy |

| Binding Stoichiometry | Typically 1:1 | Job's Plot / Spectroscopic Titration |

Future Perspectives in Aromatic Donor-Acceptor Chemistry

The field of aromatic donor-acceptor chemistry continues to evolve, with significant potential for future advancements. Research is moving towards creating more complex and functional supramolecular systems. researchgate.net Key future directions include:

Multi-component Systems: Designing assemblies with more than two components to create sophisticated architectures with emergent properties, such as enhanced conductivity or novel catalytic activity.

Tunable Optoelectronics: Systematically modifying the chemical structure of donors and acceptors to fine-tune their energy levels. researchgate.net This will allow for the rational design of materials with specific band gaps for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org

Dynamic and Responsive Materials: Creating donor-acceptor systems that can reversibly assemble or change their properties in response to external stimuli like light, temperature, or chemical analytes. This could lead to the development of "smart" materials for sensing, drug delivery, or molecular switching.

Stronger Interactions: While traditional π-π interactions are relatively weak, recent research has shown that using unconventional donors, such as organometallic complexes, can lead to significantly stronger donor-acceptor binding, opening new avenues for robust supramolecular construction. acs.org

By integrating advanced synthesis, characterization, and computational modeling, the future of aromatic donor-acceptor chemistry promises a new generation of functional materials with precisely controlled properties for a wide range of technological applications. researchgate.net

Q & A

Basic: How can researchers differentiate between the three isomers of trinitrobenzene, and which analytical methods are most reliable for structural confirmation?

Answer:

The three trinitrobenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-TNB) are distinguished by their nitro group positions. Key methods include:

- X-ray crystallography : Resolves spatial arrangements with atomic precision. For example, 1,3,5-TNB exhibits a planar structure due to symmetric nitro group placement .

- Infrared (IR) spectroscopy : Symmetric vs. asymmetric nitro stretching vibrations (e.g., 1,3,5-TNB shows distinct peaks at 1,550 cm⁻¹ and 1,350 cm⁻¹) .

- NMR spectroscopy : Chemical shift differences in aromatic protons (e.g., 1,3,5-TNB lacks protons due to full nitro substitution) .

Table 1: Key spectral differences among trinitrobenzene isomers

| Isomer | IR Nitro Stretching (cm⁻¹) | NMR Proton Signals |

|---|---|---|

| 1,2,3-Trinitro | 1,520 (asym), 1,370 (sym) | Multiplets |

| 1,2,4-Trinitro | 1,540 (asym), 1,385 (sym) | Singlet/doublet |

| 1,3,5-Trinitro | 1,550 (asym), 1,350 (sym) | None (proton-free) |

Basic: What are the standard protocols for synthesizing high-purity 1,3,5-trinitrobenzene, and what common impurities require monitoring?

Answer:

Synthesis typically involves nitration of benzene derivatives under controlled conditions:

- Stepwise nitration : Benzene → nitrobenzene → 1,3-dinitrobenzene → 1,3,5-TNB using mixed acid (HNO₃/H₂SO₄) at 50–60°C .

- Impurity control : Monitor for incompletely nitrated intermediates (e.g., 1,3-dinitrobenzene) and byproducts like picric acid (2,4,6-trinitrophenol) using HPLC with UV detection (λ = 254 nm) .

Critical parameters:

- Temperature control (±2°C) to prevent over-nitration or decomposition.

- Solvent selection (e.g., sulfuric acid for solubility) to minimize side reactions.

Advanced: What methodological approaches exist to resolve contradictions in solubility data of 1,3,5-trinitrobenzene across different solvent systems?

Answer:

Discrepancies in solubility arise from solvent polarity, hydrogen bonding, and experimental conditions. Strategies include:

- Standardized gravimetric analysis : Measure solubility in DMSO, acetone, and ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) at 25°C ± 0.1°C .

- Computational modeling : Use COSMO-RS simulations to predict solvent-solute interactions and validate with experimental data .

- UV-Vis spectroscopy : Correlate solubility with absorbance at 340 nm (TNB’s π→π* transition) in varied solvents .

Table 2: Solubility of TNB in select solvents (g/100 mL)

| Solvent | Experimental | COSMO-RS Prediction |

|---|---|---|

| DMSO | 12.3 ± 0.5 | 11.9 |

| Acetone | 8.7 ± 0.3 | 8.5 |

| Ionic Liquid (EMIM) | 15.1 ± 0.6 | 14.8 |

Advanced: How does high-pressure treatment affect the crystalline structure of 1,3,5-trinitrobenzene, and what advanced characterization techniques are required to observe these changes?

Answer:

Under high pressure (e.g., >10 GPa), TNB undergoes structural transitions:

- Phase changes : Planar → non-planar conformation due to nitro group reorientation .

- Techniques :

- Second Harmonic Generation (SHG) : Detects symmetry breaking in real-time during dynamic compression .

- High-pressure IR spectroscopy : Monitors nitro vibrational modes (shifts >20 cm⁻¹ at 15 GPa) .

- Synchrotron X-ray diffraction : Resolves lattice parameter changes (e.g., 5% volume reduction at 20 GPa) .

Key findings:

- Pressure-induced amorphization occurs above 25 GPa, reducing detonation sensitivity.

- Anisotropic compression along the a-axis correlates with enhanced thermal stability.

Advanced: What green chemistry methods are available for purifying TATB, and how do they improve crystal quality compared to traditional recrystallization?

Answer:

Traditional methods use DMSO, but ionic liquids (ILs) offer greener alternatives:

- Ionic liquid co-solvents : EMIM acetate/DMSO mixtures increase TATB solubility (up to 20 wt%) and yield larger, defect-free crystals .

- Antisolvent precipitation : Adding water to IL-TATB solutions reduces solvent waste and improves purity (>99.5%) .

Table 3: Comparison of purification methods

| Method | Solvent | Crystal Size (µm) | Purity (%) |

|---|---|---|---|

| Traditional DMSO | DMSO/H₂O | 10–50 | 98.2 |

| IL (EMIM acetate) | EMIM/DMSO/H₂O | 50–200 | 99.7 |

Basic: What toxicological assessment protocols are recommended for 1,3,5-trinitrobenzene in environmental samples?

Answer:

- Sample preparation : Solid-phase extraction (SPE) for aqueous matrices; Soxhlet extraction for soils .

- Analytical methods :

- Toxicity endpoints : Measure methemoglobin formation in vitro (rat erythrocytes) to assess hypoxia risk .

Advanced: How can computational models predict the explosive performance of 1,3,5-trinitrobenzene derivatives, and what parameters are critical for accuracy?

Answer:

Density functional theory (DFT) and Cheetah thermochemical codes are used to:

- Detonation velocity (D) : Calculate using crystal density (ρ) and heat of formation (ΔHf). For TNB, D = 7,150 m/s (experimental: 7,200 m/s) .

- Sensitivity : Predict impact sensitivity via Hirshfeld surface analysis (correlates nitro group proximity) .

Critical parameters:

- Basis set selection (e.g., B3LYP/6-311+G(d,p) for nitro compounds).

- Lattice energy corrections for crystalline phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.